Mercury Oxide Nitrate Hydrate Crystallographic Lattice Parameters vs. Mercury(II) Oxide and Mercury(I) Nitrate
Mercury oxide nitrate hydrate (Hg2O(NO3)2·H2O) exhibits a distinct monoclinic crystal structure (space group P21/n) with lattice parameters a = 7.7438(11) Å, b = 7.1944(11) Å, c = 6.5893(11) Å, and β = 114.28(1)°, yielding a unit cell volume of 334.62 ų and a calculated density of 5.550 g/cm³ [1]. This differs from orthorhombic HgO (P4₂/n m c, a ≈ 6.61 Å, c ≈ 7.03 Å, density ≈ 11.14 g/cm³) and triclinic/orthorhombic Hg₂(NO₃)₂·2H₂O [2].
| Evidence Dimension | Crystallographic Unit Cell Parameters and Density |
|---|---|
| Target Compound Data | a = 7.7438(11) Å, b = 7.1944(11) Å, c = 6.5893(11) Å, β = 114.28(1)°, Space Group P21/n, Volume = 334.62 ų, Density = 5.550 g/cm³ (calculated) |
| Comparator Or Baseline | HgO (orthorhombic): a ≈ 6.61 Å, c ≈ 7.03 Å, Density ≈ 11.14 g/cm³; Hg₂(NO₃)₂·2H₂O: Density = 4.78–4.79 g/cm³ (experimental) |
| Quantified Difference | Unit cell volume differs by >50% vs. HgO; density is intermediate (5.55 vs. 4.79 and 11.14 g/cm³) |
| Conditions | X-ray powder diffraction (Cu Kα, λ = 1.540598 Å) at 25°C, internal Ag standard. |
Why This Matters
This unique diffraction fingerprint enables unambiguous identification and phase purity verification in procurement and quality control.
- [1] National Bureau of Standards. (1981). Standard X-ray Diffraction Powder Patterns: Section 17. Data for 54 Substances. NBS Monograph 25, Section 17. U.S. Department of Commerce. View Source
- [2] Aurivillius, K., & Folkmarson, L. (1968). The crystal structure of mercury(II) oxide. Acta Chemica Scandinavica, 22(8), 2529-2540. View Source
